molecular formula C9H21Cl2N3O B1452014 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride CAS No. 1208701-93-2

3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride

Cat. No. B1452014
CAS RN: 1208701-93-2
M. Wt: 258.19 g/mol
InChI Key: UGRYZFRMHVPGNV-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and is commonly used in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride involves the binding of the compound to the catalytic domain of PARP, which leads to the inhibition of its activity. This inhibition prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride are primarily related to its inhibition of PARP activity. This inhibition has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, it has been shown to reduce inflammation and oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride in lab experiments is its ability to selectively inhibit PARP activity. This allows for the study of PARP-mediated pathways without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

There are several future directions for the use of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride in scientific research. One potential application is in the development of new cancer therapies that target PARP-mediated pathways. Additionally, it may be useful in the study of other cellular processes that are regulated by PARP. Finally, further research is needed to determine the optimal concentration and duration of exposure to minimize potential toxicity.

Scientific Research Applications

3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. This inhibition has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)propanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-7-5-12(4-3-9(10)11)6-8(2)13-7;;/h7-8H,3-6H2,1-2H3,(H3,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRYZFRMHVPGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride
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3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride
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3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride
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3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride
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3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride
Reactant of Route 6
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride

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